Allopurinol vs. Febuxostat: A 1000-Fold Difference in Potency for Inhibiting Free Xanthine Oxidase
In a direct head-to-head comparison, allopurinol was found to be significantly less potent than the non-purine analog febuxostat in inhibiting free xanthine oxidase (XO) activity in solution. This difference in potency is quantifiable and critical for experimental design [1].
| Evidence Dimension | Inhibition of free XO-dependent uric acid formation |
|---|---|
| Target Compound Data | IC₅₀ = 2.9 μM |
| Comparator Or Baseline | Febuxostat: IC₅₀ = 1.8 nM |
| Quantified Difference | Febuxostat is approximately 1000-fold more potent |
| Conditions | In vitro enzymatic assay in solution |
Why This Matters
This data directly informs assay development: allopurinol is the appropriate reference standard for validating novel inhibitors with low micromolar potency, whereas assays for sub-nanomolar inhibitors will require febuxostat as a positive control.
- [1] Kelley, E. E., et al. (2010). Febuxostat inhibition of endothelial-bound XO: Implications for targeting vascular ROS production. Free Radical Biology and Medicine, 49(3), 467-475. View Source
